(3AS,6aR)-octahydrocyclopenta[c]pyrrole-1-carbonitrile
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Overview
Description
(3AS,6aR)-octahydrocyclopenta[c]pyrrole-1-carbonitrile is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,6aR)-octahydrocyclopenta[c]pyrrole-1-carbonitrile typically involves the construction of the pyrrole ring through cycloaddition reactions. One common method is the [3 + 2] cycloaddition reaction, which has been widely used for the synthesis of five-membered heterocyclic scaffolds . This reaction can be catalyzed by various organocatalysts under mild conditions, providing good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3AS,6aR)-octahydrocyclopenta[c]pyrrole-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve mild temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce pyrrolidine derivatives.
Scientific Research Applications
(3AS,6aR)-octahydrocyclopenta[c]pyrrole-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (3AS,6aR)-octahydrocyclopenta[c]pyrrole-1-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler heterocyclic compound with a five-membered ring containing one nitrogen atom.
Pyrrolidine: A saturated analog of pyrrole with a similar structure but different reactivity.
Pyrazole: Another five-membered heterocycle with two nitrogen atoms, known for its biological activities.
Uniqueness
(3AS,6aR)-octahydrocyclopenta[c]pyrrole-1-carbonitrile is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C8H12N2 |
---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carbonitrile |
InChI |
InChI=1S/C8H12N2/c9-4-8-7-3-1-2-6(7)5-10-8/h6-8,10H,1-3,5H2/t6-,7-,8?/m1/s1 |
InChI Key |
YVJNNEITXBTHSZ-GCJDJSOWSA-N |
Isomeric SMILES |
C1C[C@@H]2CNC([C@@H]2C1)C#N |
Canonical SMILES |
C1CC2CNC(C2C1)C#N |
Origin of Product |
United States |
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